molecular formula C9H11Cl2N3OS B8039466 6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

Cat. No.: B8039466
M. Wt: 280.17 g/mol
InChI Key: DJBWHEVRNLLZQX-UHFFFAOYSA-N
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Description

6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one is a chemical compound with a unique structure and diverse applications in various fields. It is known for its significant biological activity and has been the subject of extensive research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under controlled temperature and pressure conditions.

    Step 2: Intermediate purification using techniques such as chromatography.

    Step 3: Final reaction to obtain the target compound, followed by crystallization or other purification methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic uses, such as in drug development and disease treatment.

    Industry: Applied in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,2-Dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, such as in therapeutic applications or industrial processes .

Properties

IUPAC Name

6-(2,2-dichloro-1-methylcyclopropyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3OS/c1-8(4-9(8,10)11)5-6(15)14(2)7(16-3)13-12-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWHEVRNLLZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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